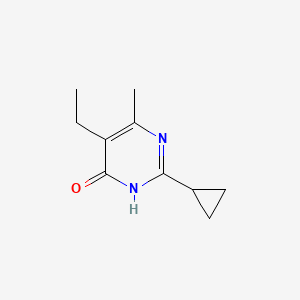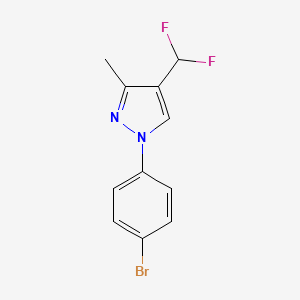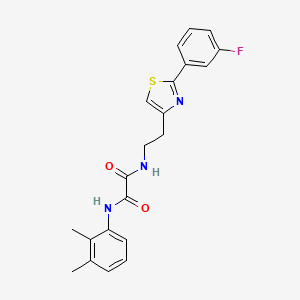![molecular formula C15H12ClFOS B2942959 1-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone CAS No. 882073-22-5](/img/structure/B2942959.png)
1-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone” is a complex organic molecule that contains a propanone (a type of ketone) backbone with a chlorophenyl group on one end and a fluorophenyl sulfanyl group on the other .
Molecular Structure Analysis
The molecular structure of this compound would consist of a three-carbon propanone backbone, with the carbonyl (C=O) group at one end. Attached to the other two carbons would be a chlorophenyl group and a fluorophenyl sulfanyl group .Chemical Reactions Analysis
As a ketone, this compound could undergo a variety of chemical reactions, including nucleophilic addition and reduction . The presence of the chlorophenyl and fluorophenyl sulfanyl groups could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure . Factors such as the presence and position of the chloro and fluoro substituents could influence properties like boiling point, melting point, solubility, and stability .Applications De Recherche Scientifique
Transparent Aromatic Polyimides
This compound was involved in the synthesis of Transparent Polyimides (PIs) with high refractive indices and small birefringences, demonstrating good thermomechanical stabilities. These properties make them suitable for applications requiring optical clarity and stability under varying thermal conditions (Tapaswi et al., 2015).
Sulfonated Poly(Arylene Ether Sulfone) Block Copolymers
Research indicates the use of similar compounds in the synthesis of sulfonated poly(arylene ether sulfone) block copolymers, which show promise for fuel-cell applications. These copolymers exhibit high proton conductivity and mechanical properties, making them potential materials for fuel cell membranes (Bae, Miyatake, & Watanabe, 2009).
Sulfonated Polyoxadiazole Membranes
This compound is linked to the development of sulfonated polyoxadiazole membranes for proton exchange in medium-high temperature fuel cells. These membranes demonstrate excellent thermal, dimensional, and oxidative stability, along with lower methanol diffusion coefficients, contributing to improved fuel cell performance (Xu, Ren, Cheng, Ma, & Wang, 2013).
Poly(Azomethine Sulfone)s and Electronic Transport
In the realm of electronic materials, similar compounds have been used in the synthesis of poly(azomethine sulfone)s, which exhibit semiconducting properties. These materials are of interest due to their potential applications in electronic devices, as they show certain correlations between their chemical structures and semiconducting properties (Rusu, Airinei, Rusu, Prepelita, Marin, Cozan, & Rusu, 2007).
Asymmetric Synthesis of Chiral Intermediates
This compound is also used in the asymmetric synthesis of chiral intermediates like 3-Chloro-1-phenyl-1-propanol, which are crucial in the production of antidepressant drugs. The yeast reductase YOL151W has been identified to convert this compound with high enantioselectivity, indicating its potential in pharmaceutical synthesis (Choi, Choi, Kim, Uhm, & Kim, 2010).
Orientations Futures
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(4-fluorophenyl)sulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFOS/c16-12-3-1-11(2-4-12)15(18)9-10-19-14-7-5-13(17)6-8-14/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMIYFJRQVOMJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCSC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2942879.png)

![Methyl 3-(4-bromobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2942881.png)
![N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2942882.png)




![2-((2-(4-ethoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2942890.png)


